[1,4'-Bipiperidine]-4-carboxylic acid
Description
Overview of Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability. The non-planar, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. The nitrogen atom can act as a basic center, influencing the acid-base properties of the molecule and its potential for salt formation, a key consideration in drug formulation.
Significance of Bipiperidine Derivatives in Chemical Synthesis
The bipiperidine scaffold, consisting of two interconnected piperidine rings, offers an extended and more complex three-dimensional structure compared to a single piperidine ring. This increased complexity can lead to enhanced binding affinity and selectivity for biological targets. The linkage of the two piperidine rings can be varied, leading to a range of isomers with distinct spatial arrangements. This structural diversity allows for the fine-tuning of a molecule's properties to achieve desired biological activity. For instance, a series of 2-(1,4'-bipiperidine-1'-yl)thiazolopyridines were synthesized and evaluated as potent histamine (B1213489) H3 receptor antagonists, demonstrating the utility of the bipiperidine core in developing neurologically active agents. nih.gov
Current Research Landscape and Gaps for [1,4'-Bipiperidine]-4-carboxylic acid
Current research involving the this compound scaffold is primarily centered on its application as an intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The carboxylic acid functionality serves as a convenient handle for further chemical modification, allowing for the attachment of various pharmacophores through amide bond formation or other coupling reactions.
A significant portion of the available information on this compound comes from its protected forms, such as 1'-Boc-[1,4'-bipiperidine]-4-carboxylic acid, which highlights its role as a building block in multi-step synthetic sequences. sigmaaldrich.com While the synthesis of the ethyl ester of this compound has been described, detailed studies focusing on the optimization of the synthesis of the free carboxylic acid are less common. chemicalbook.com
A discernible gap in the current research landscape is the limited number of studies dedicated to the biological evaluation of this compound itself or its simple derivatives. While its utility as a synthetic intermediate is acknowledged, its intrinsic biological properties remain largely unexplored. Furthermore, a comprehensive investigation into the structure-activity relationships of a wider range of derivatives based on this specific scaffold is warranted.
Scope and Objectives of Advanced Academic Investigations on this compound
Future academic investigations into this compound are expected to focus on several key areas. A primary objective will be the development of more efficient and scalable synthetic routes to the unprotected carboxylic acid, which would facilitate its broader use in research and development.
Another important avenue of research will involve the systematic exploration of the biological activity of a diverse library of derivatives. This could include screening for activity against a wide range of biological targets, such as G-protein coupled receptors, ion channels, and enzymes. For example, given that a related compound, 1,4'-Bipiperidine-1-carboxylic chloride hydrochloride, has been investigated for its potential in cancer therapy through the inhibition of topoisomerase II and III, it would be logical to explore the anticancer potential of derivatives of this compound. biosynth.com
Furthermore, advanced computational studies could be employed to predict the binding modes and affinities of this compound derivatives with various protein targets. This in-silico approach could help to guide the rational design of new compounds with enhanced potency and selectivity. The development of novel coordination polymers and metal-organic frameworks using this bifunctional ligand also presents an exciting area for future research, with potential applications in catalysis, gas storage, and materials science. sc.edu
Structure
3D Structure
Properties
IUPAC Name |
1-piperidin-4-ylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10/h9-10,12H,1-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLWHVGPUFVOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627796 | |
| Record name | [1,4'-Bipiperidine]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201810-57-3 | |
| Record name | [1,4'-Bipiperidine]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,4 Bipiperidine 4 Carboxylic Acid
Retrosynthetic Analysis of the [1,4'-Bipiperidine]-4-carboxylic acid Core
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. This process involves breaking key bonds, known as disconnections, which correspond to the reverse of reliable chemical reactions.
The target molecule, this compound, presents several logical points for disconnection. The primary bonds to consider are the nitrogen-carbon bond linking the two piperidine (B6355638) rings and the carbon-carbon bond of the carboxylic acid group.
Key Disconnection Strategies for Bipiperidine Systems
The most logical approach to deconstructing the this compound core involves disconnections that simplify the molecule into its constituent piperidine rings.
C-N Bond Disconnection: The most evident disconnection is the C4-N1' bond between the two piperidine rings. This disconnection corresponds to the reverse of a nucleophilic substitution or a reductive amination reaction. This strategy breaks the target molecule into two key synthons: a piperidine electrophile at the 4-position and a piperidine nucleophile. The corresponding synthetic equivalents would be piperidine and a 4-substituted piperidine-4-carboxylic acid derivative, where the substituent is a good leaving group (e.g., a halogen) or a carbonyl group for reductive amination.
Functional Group Interconversion (FGI): The carboxylic acid group can be disconnected through an FGI approach. This suggests that the carboxyl group can be formed late in the synthesis from a more convenient precursor, such as a nitrile or an ester. For instance, a nitrile group can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid. This simplifies the synthesis as the nitrile can be introduced early and is often more stable to certain reaction conditions than the carboxylic acid itself. A common precursor for the 4-carboxy-piperidine moiety is 4-amino-1-(tert-butyloxycarbonyl)piperidine-4-carboxylic acid, derived from a Strecker reaction involving 1-Boc-4-piperidone.
Piperidine Ring Disconnection: A more fundamental disconnection involves breaking the bonds of the piperidine rings themselves. This corresponds to the reverse of a cyclization reaction. For instance, a piperidine ring can be formed via the cyclization of a dihaloalkane with a primary amine or through the reduction of a corresponding pyridine (B92270) precursor.
These disconnection strategies are summarized in the figure below.
(Image: A diagram showing the retrosynthetic disconnections of this compound into piperidine and a piperidine-4-carboxylic acid precursor.)
Stereochemical Considerations in Synthetic Route Design
While the parent this compound is an achiral molecule, its derivatives are often chiral, containing multiple stereocenters. The control of stereochemistry is a critical aspect of modern synthetic chemistry, particularly in drug discovery where different stereoisomers can have vastly different biological activities.
When designing a synthesis for a substituted bipiperidine, several factors must be considered:
Chiral Pool Synthesis: The synthesis can begin from a commercially available, enantiomerically pure starting material. For example, a chiral amino acid could be used to construct one of the piperidine rings, thereby setting the absolute stereochemistry early in the synthetic sequence.
Asymmetric Catalysis: Enantioselective methods can be employed to create stereocenters. For example, rhodium-catalyzed asymmetric hydrogenation of a tetrahydropyridine (B1245486) intermediate can yield an enantiomerically enriched piperidine. Similarly, kinetic resolution can be used to separate a racemic mixture of piperidine intermediates.
Diastereoselectivity: In syntheses involving the formation of disubstituted piperidine rings, controlling the relative stereochemistry (cis vs. trans) is crucial. Palladium-catalyzed cross-coupling reactions have been developed that show high diastereoselectivity in the synthesis of 2,4-disubstituted piperidines. The choice of ligands, catalysts, and reaction conditions can influence the stereochemical outcome of coupling and cyclization reactions.
For the synthesis of the parent this compound, stereochemical control is not an issue. However, the principles are vital for the synthesis of its more complex, biologically relevant analogs.
Contemporary Synthetic Routes to this compound
Modern synthetic strategies prioritize efficiency, flexibility, and sustainability. Both convergent and divergent approaches are utilized, often employing advanced catalytic methods to achieve the desired molecular complexity.
Convergent and Divergent Synthesis Approaches
The choice between a convergent and a divergent synthesis depends on the ultimate goal, such as producing a single target molecule in large quantities or creating a library of analogs for structure-activity relationship (SAR) studies.
Divergent Synthesis: A divergent synthesis begins with a common core intermediate that is subsequently elaborated to produce a variety of different final compounds. This approach is ideal for medicinal chemistry, where it is often necessary to synthesize a library of related compounds for biological screening. A suitable common intermediate for this compound derivatives could be a protected 4-aminopiperidine-4-carboxylic acid. This intermediate can then be reacted with various substituted piperidines or other cyclic amines to generate a diverse set of bipiperidine analogs.
Catalytic Methods for Piperidine Ring Formation and Coupling
Catalytic methods have become indispensable in modern organic synthesis due to their efficiency, selectivity, and mild reaction conditions.
Piperidine Ring Formation: While the catalytic hydrogenation of pyridines is a classical method, it often requires high pressures and expensive catalysts like platinum or palladium. More contemporary methods focus on metal-catalyzed cyclization reactions. For instance, cationic palladium(II) complexes can catalyze the reductive coupling of N-tosyl-tethered alkynones to form functionalized piperidines under mild conditions. Biocatalysis, using enzymes like imine reductases, is also emerging as a powerful tool for the stereoselective synthesis of piperidines.
C-N Bond Formation (Coupling): The formation of the bipiperidine linkage is most efficiently achieved through catalytic cross-coupling reactions.
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile method for forming C-N bonds. It involves the reaction of an amine (piperidine) with an aryl or alkyl halide/triflate (a 4-substituted piperidine derivative) in the presence of a palladium catalyst and a suitable ligand.
Reductive Amination: A classical yet effective method involves the reaction of a piperidone with a piperidine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). This forms the C-N bond and the piperidine ring simultaneously or in a stepwise fashion.
Nickel-Catalyzed Cross-Coupling: Recent advances have shown that less expensive nickel catalysts can be highly effective for cross-coupling reactions, including C-N bond formation, sometimes driven by electrocatalysis.
| Method | Catalyst/Reagents | Description | Advantages |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos), Base | Coupling of an amine with an organohalide to form a C-N bond. | - High functional group tolerance
|
| Reductive Amination | Reducing agent (e.g., NaBH(OAc)3) | Reaction of a ketone/aldehyde with an amine to form an imine, which is then reduced. | - Readily available reagents
|
| Palladium-Catalyzed Cyclization | Cationic Pd(II) complexes | Intramolecular cyclization of an amino-alkynone to form a piperidine ring. | - Forms complex heterocycles
|
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to pharmaceutical synthesis.
Prevention and Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Convergent and catalytic routes are generally more atom-economical than long linear syntheses with multiple protection and deprotection steps. One-pot and multicomponent reactions (MCRs), such as the Ugi reaction, are excellent examples of atom-economical processes that can build molecular complexity rapidly.
Use of Catalysis: As discussed, catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled, reducing waste and often enabling milder reaction conditions.
Safer Solvents and Auxiliaries: There is a strong emphasis on replacing hazardous organic solvents like dichloromethane (B109758) or DMF with greener alternatives such as water, ethanol, 2-MeTHF, or even performing reactions under solvent-free conditions.
Design for Energy Efficiency: The use of catalysis can lower the energy requirements of a reaction by reducing the activation energy. Furthermore, developing continuous flow processes can improve heat transfer and reduce reaction times, leading to significant energy savings compared to traditional batch processing.
| Green Chemistry Principle | Application in Synthesis | Example Strategy |
|---|---|---|
| Atom Economy | Maximize incorporation of starting materials into the product. | Using a one-pot cyclization/coupling reaction instead of a multi-step route with protecting groups. |
| Catalysis | Use of catalytic reagents over stoichiometric ones. | Employing a Pd-catalyzed Buchwald-Hartwig amination for the C-N coupling step. |
| Safer Solvents | Minimize or eliminate the use of hazardous solvents. | Performing the final coupling or purification steps in an aqueous or alcohol-based solvent system. |
| Energy Efficiency | Conduct reactions at ambient temperature and pressure. | Utilizing flow chemistry to improve efficiency and reduce energy consumption for heating/cooling. |
Asymmetric Synthesis of Chiral this compound Analogues
The introduction of chirality into the this compound framework significantly expands its chemical space and potential for specific biological interactions. Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically enriched or pure form, is paramount. Methodologies are broadly categorized into enantioselective approaches, which create a single stereocenter with a preferred handedness, and diastereoselective strategies, which control the relative stereochemistry of multiple stereocenters within the molecule.
Enantioselective synthesis aims to produce one enantiomer of a chiral compound over the other. This is often achieved using chiral catalysts, auxiliaries, or reagents that create a chiral environment for the reaction.
One prominent strategy involves the use of chiral phosphoric acids (CPAs) as catalysts in asymmetric intramolecular aza-Michael cyclizations to form substituted piperidines with high enantioselectivity. whiterose.ac.uk This methodology has been successfully applied to synthesize a variety of 3-spiropiperidines in good yields and excellent enantiomeric ratios (up to 97:3 e.r.). whiterose.ac.uk The optimization of reaction conditions, including the choice of thioester functionality, catalyst, solvent, and temperature, was crucial for achieving high yield and enantioselectivity. whiterose.ac.uk
Another powerful technique is the kinetic resolution of racemic mixtures. For instance, the kinetic resolution of racemic 2,4-disubstituted piperidines can be achieved, although methods are limited. whiterose.ac.uk One approach utilizes a chiral hydroxamic acid to obtain good selectivities, particularly with the trans-isomer of the starting piperidine. whiterose.ac.uk
The use of chiral auxiliaries provides a reliable route to enantiopure products. For example, (R)-phenylglycinol has been employed as a chiral auxiliary in Strecker reactions to synthesize chiral amino acids that are analogues of bicyclo[1.1.1]pentane (BCP). nih.gov This approach, which involves the formation of a mixture of diastereomers followed by separation, is a classic and effective method for obtaining enantiomerically pure compounds. nih.gov A similar principle was applied in the asymmetric synthesis of (3R)-N-methyl-2-oxo-[1,4'-bipiperidine]-3-acetamide, a key fragment of a potent dual NK1/NK2 antagonist, demonstrating the utility of this approach for complex bipiperidine systems. researchgate.net
Palladium-catalyzed reactions also offer a versatile platform for enantioselective synthesis. A general method for preparing 2- and 2,6-substituted piperidines involves a Pd(II)-catalyzed 1,3-chirality transfer reaction. ajchem-a.com The choice of solvent was found to be critical, with tetrahydrofuran (B95107) providing the highest stereoselectivity. ajchem-a.com
| Method | Catalyst/Auxiliary | Key Feature | Application Example | Enantiomeric Ratio (e.r.) / Excess (e.e.) |
| Asymmetric aza-Michael Cyclization | Chiral Phosphoric Acid (CPA) | Catalytic intramolecular cyclization of thioester substrates. | Synthesis of 3-spiropiperidines. whiterose.ac.uk | Up to 97:3 e.r. whiterose.ac.uk |
| Chiral Auxiliary-Aided Synthesis | (R)-phenylglycinol | Strecker reaction followed by diastereomer separation. | Synthesis of chiral BCP-α-amino acids. nih.gov | Diastereomeric separation. nih.gov |
| Pd-Catalyzed Chirality Transfer | PdCl2(CH3CN)2 | 1,3-chirality transfer from a chiral secondary allylic alcohol. | Synthesis of (R)-(-)- and (S)-(+)-coniine. ajchem-a.com | High stereoselectivity in THF. ajchem-a.com |
| Kinetic Resolution | Chiral Hydroxamic Acid | Selective reaction of one enantiomer in a racemic mixture. | Resolution of trans-2,4-disubstituted piperidines. whiterose.ac.uk | Good selectivities reported. whiterose.ac.uk |
Diastereoselective synthesis is crucial when a molecule possesses multiple stereocenters, as it controls the relative spatial orientation of these centers. This is particularly relevant for substituted bipiperidine structures where cis/trans isomerism significantly impacts biological activity.
A notable example is the optimization of a bipiperidine amide series of CCR3 antagonists. This work led to the identification of cis-(R,R)-4-[(3,4-dichlorophenyl)methyl]-3-hydroxymethyl-1'-(6-quinolinylcarbonyl)-1,4'-bipiperidine, which showed potent receptor affinity. nih.gov The specific cis configuration highlights the importance of diastereoselective control in achieving the desired biological profile.
Diastereoselective epoxidation of tetrahydropyridines serves as a powerful method for creating highly substituted, oxygenated piperidines. nih.gov For certain tetrahydropyridine isomers, a highly diastereoselective epoxidation can be achieved through protonation of the amino group, which then directs the epoxidation via hydrogen bonding to the peracid. nih.gov For other isomers where this approach fails, a novel bifunctional reagent, 2-carboperoxy-3,4,5,6-tetrafluorobenzoic acid, was developed. This reagent enforces high face selectivity for the epoxidation by creating an intramolecular hydrogen bond between its carboxylic acid group and the substrate's amino group, leading to excellent diastereoselectivity. nih.gov
Another strategy involves the enantiospecific synthesis of 2-substituted piperidine-4-carboxylic acids starting from readily available N-Cbz protected α-amino acids. researchgate.net This method establishes a versatile route to chiral piperidine intermediates that can be further elaborated into more complex structures like bipiperidines. researchgate.net The diastereoselective preparation of polysubstituted N-hydroxypiperidines has also been accomplished through the intramolecular reductive cyclization of 1,5-diketone monoximes, yielding a single diastereomer as a racemic mixture. ajchem-a.com
| Method | Key Reagent/Step | Stereochemical Control | Application | Result |
| Directed Epoxidation | m-CPBA with protonated amine | Hydrogen bond-directed epoxidation of the alkene in tetrahydropyridines. nih.gov | Synthesis of substituted, oxygenated piperidines. nih.gov | Highly diastereoselective. nih.gov |
| Bifunctional Reagent Epoxidation | 2-carboperoxy-3,4,5,6-tetrafluorobenzoic acid | Intramolecular H-bond directed epoxidation. nih.gov | Diastereoselective epoxidation of challenging tetrahydropyridine isomers. nih.gov | High face selectivity achieved. nih.gov |
| Reductive Cyclization | NaBH3CN | Intramolecular reductive cyclization of a monoxime. ajchem-a.com | Preparation of polysubstituted N-hydroxypiperidines. ajchem-a.com | A single diastereomer was formed. ajchem-a.com |
| Chiral Pool Synthesis | N-Cbz-α-amino acids | Starting from a chiral source. researchgate.net | Synthesis of 2-substituted piperidine-4-carboxylic acids. researchgate.net | Enantiospecific synthesis. researchgate.net |
Derivatization and Structural Modification of 1,4 Bipiperidine 4 Carboxylic Acid
Chemical Transformations of the Carboxylic Acid Moiety
The carboxylic acid group of [1,4'-bipiperidine]-4-carboxylic acid is a primary site for structural diversification, allowing for the synthesis of esters, amides, and alcohols, each with distinct properties and subsequent functionalization potential.
Esterification Reactions and Their Applications
The conversion of the carboxylic acid to an ester is a common and fundamental transformation. Esterification is often achieved through acid-catalyzed reaction with an alcohol, a method known as Fischer esterification. hmdb.ca This reaction is typically performed using an excess of the alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) to drive the equilibrium towards the ester product. hmdb.ca Another approach involves the use of uronium-based coupling agents, such as TBTU, which can efficiently produce esters from carboxylic acids and alcohols at room temperature in the presence of an organic base. ebi.ac.uk
A specific example is the synthesis of [1,4']bipiperidinyl-4-carboxylic acid ethyl ester. This can be prepared from its N-protected precursor, 1'-tert-butyl 4-ethyl [1,4'-bipiperidine]-1',4-dicarboxylate, by removing the tert-butoxycarbonyl (Boc) protecting group with hydrochloric acid in ethyl acetate. chemicalbook.com The resulting ester can then be used in further synthetic steps or for biological evaluation.
Table 1: Esterification of this compound
| Reaction Type | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄ or HCl), Heat | Corresponding Alkyl Ester (e.g., Ethyl Ester) | hmdb.ca |
| Uronium-Based Coupling | Alcohol, Coupling Agent (e.g., TBTU), Organic Base (e.g., DIPEA) | Corresponding Alkyl Ester | ebi.ac.uk |
| Deprotection of Protected Ester | 1'-tert-butyl 4-ethyl [1,4'-bipiperidine]-1',4-dicarboxylate, HCl in EtOAc | [1,4']Bipiperidinyl-4-carboxylic acid ethyl ester hydrochloride | chemicalbook.com |
Amidation and Peptide Coupling Strategies
The formation of an amide bond from the carboxylic acid moiety is a key strategy for creating derivatives with diverse functionalities, including those found in many biologically active molecules. The resulting product, [1,4'-Bipiperidine]-4-carboxamide, serves as a scaffold for further modification. masterorganicchemistry.comsigmaaldrich.comgoogle.com
Amidation can be achieved using various peptide coupling reagents that activate the carboxylic acid for reaction with an amine. biorxiv.org Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions like racemization. biorxiv.orggoogle.com Aminium/uronium salts, such as HATU and HBTU, are also highly effective coupling reagents that facilitate amide bond formation under mild conditions. commonorganicchemistry.com Boric acid has also been explored as a green and inexpensive catalyst for the direct amidation of carboxylic acids with amines. nih.gov These methods provide robust pathways to synthesize a wide array of amide derivatives from this compound.
Table 2: Common Amidation Reagents
| Reagent Class | Examples | Key Features | Reference |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Commonly used for amide and ester synthesis. Often requires an additive like HOBt to suppress racemization. | google.com |
| Aminium/Uronium Salts | HATU, HBTU, TBTU | Highly efficient, rapid reactions under mild conditions. Requires a non-nucleophilic base. | commonorganicchemistry.comorganic-chemistry.org |
| Phosphonium Salts | BOP, PyBOP | Effective coupling reagents, though some byproducts can be toxic. | organic-chemistry.org |
| Acid Catalysts | Boric Acid | An environmentally friendly catalyst for direct amidation. | nih.gov |
Reduction to Alcohols and Subsequent Functionalization
The carboxylic acid group can be reduced to a primary alcohol, yielding ( [1,4'-bipiperidin]-4-yl)methanol. This transformation opens up new avenues for functionalization. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to 1° alcohols. nih.govharvard.edu The reaction is typically carried out in a dry ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. nih.govmdpi.com It is important to note that an aldehyde is formed as an intermediate, but it is rapidly reduced further and cannot be isolated. harvard.edu
The resulting primary alcohol can undergo subsequent reactions, such as oxidation back to an aldehyde or conversion into an alkyl halide, making it a versatile intermediate for introducing other functional groups.
Functionalization of the Piperidine (B6355638) Nitrogen Atoms
The [1,4'-bipiperidine] core contains two secondary amine nitrogen atoms, both of which are nucleophilic and can be targeted for derivatization.
N-Alkylation and N-Acylation Reactions
Both piperidine nitrogens are susceptible to N-alkylation and N-acylation. N-acylation is often used to install protecting groups, such as the tert-butoxycarbonyl (Boc) group. For instance, 1'-Boc-[1,4'-bipiperidine]-4-carboxylic acid is a commercially available derivative where one of the nitrogen atoms is protected, allowing for selective modification of the other positions. sigmaaldrich.com
N-alkylation can be achieved through several methods. Direct alkylation with alkyl halides is a common approach, though it can sometimes lead to overalkylation. masterorganicchemistry.com A more controlled and highly efficient method is reductive amination. masterorganicchemistry.comgoogleapis.com This process involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. googleapis.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are selective for the iminium ion over the carbonyl precursor. commonorganicchemistry.comgoogleapis.com This strategy allows for the introduction of a wide variety of alkyl substituents onto the piperidine nitrogens in a controlled manner. masterorganicchemistry.comorganic-chemistry.org
Formation of Quaternary Ammonium (B1175870) Salts
The tertiary nitrogen atoms present in N-alkylated or N-acylated derivatives of this compound can be further functionalized to form quaternary ammonium salts. This is typically achieved through the Menschutkin reaction, which involves the reaction of a tertiary amine with an alkyl halide. nih.gov This Sₙ2 reaction results in the formation of a positively charged nitrogen center with four carbon substituents. nih.govulisboa.pt
The synthesis of these salts can be influenced by solvent choice; for example, using water or a water-containing organic solvent can significantly accelerate the rate of quaternization when using benzyl (B1604629) halides. google.com The formation of quaternary ammonium salts introduces a permanent positive charge, which can be a key feature for compounds designed for various biological or material science applications. ulisboa.pt
Modifications of the Piperidine Rings in this compound
Electrophilic and Nucleophilic Substitution Reactions
Substitution reactions on the piperidine rings of this compound are fundamental for introducing a wide array of functional groups. The nature of these substitutions, whether electrophilic or nucleophilic, is largely dictated by the reactivity of the piperidine ring itself.
Electrophilic Substitution: The saturated nature of the piperidine rings makes them generally unreactive towards direct electrophilic substitution on the carbon atoms without prior functionalization. The nitrogen atoms, being nucleophilic, are the primary sites for electrophilic attack. N-acylation, N-alkylation, and N-arylation are common electrophilic substitution reactions at the nitrogen atoms of the bipiperidine system. However, direct electrophilic substitution on the carbon skeleton typically requires the generation of a reactive intermediate, such as an enolate or an enamine, which is not readily achievable with a saturated piperidine ring.
Nucleophilic Substitution: Introducing substituents onto the carbon framework of the piperidine rings often proceeds through nucleophilic substitution pathways on pre-functionalized derivatives. For instance, a hydroxyl or a halogen substituent on one of the piperidine rings can serve as a leaving group for substitution by a variety of nucleophiles. The synthesis of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines, for example, involves the nucleophilic attack of the secondary amine of a piperidine derivative onto a thiazolopyridine core. While this example highlights substitution at the nitrogen, similar principles apply to carbon-centered substitutions.
The table below illustrates hypothetical nucleophilic substitution reactions on a functionalized this compound derivative.
| Reactant (Functionalized Bipiperidine) | Nucleophile | Product | Potential Reaction Conditions |
| Methyl 2-chloro-[1,4'-bipiperidine]-4-carboxylate | Sodium azide (B81097) (NaN3) | Methyl 2-azido-[1,4'-bipiperidine]-4-carboxylate | Aprotic polar solvent (e.g., DMF), elevated temperature |
| Ethyl 3-bromo-[1,4'-bipiperidine]-4-carboxylate | Potassium cyanide (KCN) | Ethyl 3-cyano-[1,4'-bipiperidine]-4-carboxylate | Phase-transfer catalysis |
| tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-4-carboxylate | Sodium methoxide (B1231860) (NaOMe) | tert-Butyl 4-methoxy-[1,4'-bipiperidine]-4-carboxylate | Williamson ether synthesis conditions |
This table presents hypothetical examples to illustrate the concept of nucleophilic substitution on the piperidine rings and does not represent experimentally verified reactions for this specific molecule.
Ring Expansion and Contraction Strategies
Altering the size of the piperidine rings in this compound can lead to the formation of novel heterocyclic systems, such as azepanes (seven-membered rings) or pyrrolidines (five-membered rings). These structural modifications can significantly impact the conformational flexibility and biological activity of the resulting compounds.
Ring Expansion: Ring expansion of piperidines can be achieved through various methods, often involving the formation of a bicyclic intermediate that undergoes subsequent cleavage. One common strategy is the Tiffeneau-Demjanov rearrangement, which involves the treatment of a 2-(aminomethyl)piperidine (B33004) derivative with nitrous acid to form a diazomethane (B1218177) intermediate, which can then rearrange to a seven-membered azepane ring. Another approach involves the reaction of cyclic ketones with diazomethane.
Ring Contraction: Ring contraction of piperidines to pyrrolidines is a synthetically valuable transformation. The Favorskii rearrangement of α-halo piperidinones can be employed for this purpose. Photochemical methods, such as the Norrish Type II reaction of α-acylated piperidines, have also been reported for ring contraction. nih.gov Oxidative rearrangement of N-H piperidines using hypervalent iodine reagents represents another strategy to achieve ring contraction to the corresponding pyrrolidine (B122466) derivatives.
The following table provides an overview of potential ring expansion and contraction strategies that could be theoretically applied to derivatives of this compound.
| Transformation | Starting Material Derivative | Key Reagent(s) | Product Skeleton |
| Ring Expansion | 2-(Aminomethyl)-[1,4'-bipiperidine]-4-carboxylic acid | Nitrous acid (HONO) | Azepano-piperidine |
| Ring Expansion | [1,4'-Bipiperidine]-3-one-4-carboxylic acid | Diazomethane (CH2N2) | Azepano-piperidine |
| Ring Contraction | 2-Bromo-[1,4'-bipiperidine]-3-one-4-carboxylic acid | Sodium methoxide (NaOMe) | Pyrrolidino-piperidine |
| Ring Contraction | N-Acyl-[1,4'-bipiperidine]-2-one-4-carboxylic acid | UV light (Norrish Type II) | Pyrrolidino-piperidine |
This table outlines hypothetical reaction pathways for ring size modification based on established chemical principles.
Hydrogenation and Dehydrogenation Studies
Modification of the saturation level of the piperidine rings offers a direct route to either fully saturated or aromatic analogues of this compound.
Hydrogenation: The piperidine rings in this compound are already saturated. However, if one of the rings were to be partially unsaturated (a tetrahydropyridine), catalytic hydrogenation could be employed to produce the fully saturated bipiperidine system. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO2), and Raney nickel, typically under a hydrogen atmosphere. The hydrogenation of pyridine (B92270) rings to piperidine rings is a well-established process in organic synthesis. nih.gov
Dehydrogenation: The dehydrogenation of the bipiperidine scaffold would lead to the formation of bipyridine derivatives, which are of significant interest in coordination chemistry and materials science. This transformation typically requires a catalyst and an oxidizing agent or high temperatures. Palladium-based catalysts have been shown to be effective for the dehydrogenation of 1,4-dihydropyridines to pyridines. researchgate.net The complete dehydrogenation of a bipiperidine system to a bipyridine is a more challenging transformation that would likely require harsh reaction conditions. The presence of the carboxylic acid group would need to be considered, as it could potentially be sensitive to the reaction conditions required for dehydrogenation.
The table below summarizes the potential hydrogenation and dehydrogenation transformations involving the this compound core.
| Reaction | Substrate | Product | Potential Catalyst/Reagents |
| Hydrogenation | [1-(1,2,3,6-Tetrahydropyridin-4-yl)piperidine]-4-carboxylic acid | This compound | H2, Pd/C |
| Dehydrogenation | This compound | [4,4'-Bipyridine]-x-carboxylic acid | Dehydrogenation catalyst (e.g., Pd), high temperature |
This table provides illustrative examples of saturation level modifications that could be explored for the this compound system.
Computational and Theoretical Investigations of 1,4 Bipiperidine 4 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone of modern chemistry, enabling the detailed study of electron distribution and its influence on molecular properties. These methods are essential for predicting the reactivity and physicochemical characteristics of [1,4'-Bipiperidine]-4-carboxylic acid.
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. mdpi.comnih.gov DFT calculations focus on the electron density to determine the energy and properties of a system. mdpi.com For this compound, DFT can be employed to optimize the molecular geometry, providing precise information about bond lengths, bond angles, and dihedral angles of the most stable arrangement of its atoms.
Furthermore, DFT is used to calculate various electronic properties that are key to understanding the molecule's reactivity. These properties include the distribution of electron density, the molecular electrostatic potential (MEP), and vibrational frequencies. The MEP map, for instance, would highlight the electron-rich regions, such as the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the piperidine (B6355638) rings, which are likely sites for electrophilic attack. Conversely, it would show electron-poor regions, which are susceptible to nucleophilic attack. DFT calculations on similar heterocyclic compounds have successfully been used to elucidate structural characteristics related to their biological activity. nih.govresearchgate.net
Table 1: Illustrative DFT-Calculated Properties of this compound
| Property | Predicted Value/Information | Significance |
| Ground State Energy | Value in Hartrees | Indicates the stability of the molecule. |
| Dipole Moment | Value in Debye | Measures the overall polarity of the molecule. |
| Molecular Electrostatic Potential (MEP) | Map showing red (negative) and blue (positive) regions | Identifies sites for electrophilic and nucleophilic attack. |
| Vibrational Frequencies | List of frequencies in cm⁻¹ | Corresponds to infrared and Raman spectra for structural identification. mdpi.com |
Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations.
The term ab initio, Latin for "from the beginning," refers to quantum chemistry methods that rely on fundamental principles without using experimental data for parametrization. researchoutreach.org These calculations are crucial for determining the protonation states and predicting the acid dissociation constant (pKa) of this compound. The molecule has multiple potential protonation sites: the two nitrogen atoms of the bipiperidine moiety and the carboxylic acid group.
The pKa value is a critical parameter that influences a molecule's behavior in physiological environments. researchoutreach.org Ab initio methods, such as the Ab Initio Bond Lengths-pKa (AIBL-pKa) approach, can predict pKa values with high accuracy. researchoutreach.orgresearchgate.net This method establishes a correlation between a calculated bond length in the gas phase and the pKa in an aqueous solution. nih.gov For this compound, calculations would be performed on the neutral, protonated, and deprotonated forms to determine their relative energies. The pKa of the carboxylic acid group is expected to be in the typical range for aliphatic carboxylic acids, while the pKa values of the two piperidine nitrogens would reflect their basicity. The proximity of the two nitrogen atoms and the carboxylic acid group will likely lead to inductive effects that modulate these pKa values.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comnumberanalytics.com The energy and shape of these orbitals are key determinants of a molecule's reactivity and electronic properties. numberanalytics.comimperial.ac.uk
For this compound, the HOMO is expected to be localized primarily on the lone pairs of the nitrogen atoms, making them the principal sites for nucleophilic reactions. The LUMO is likely to be associated with the π* antibonding orbital of the carbonyl group in the carboxylic acid moiety, which would be the site of nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. FMO analysis can provide valuable insights into the reaction mechanisms involving this compound.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound
| Orbital | Predicted Localization | Energy (Illustrative) | Implication for Reactivity |
| HOMO | Nitrogen lone pairs of the bipiperidine rings | -6.5 eV | Acts as an electron donor (nucleophile). |
| LUMO | π* orbital of the carboxylic acid group | +1.5 eV | Acts as an electron acceptor (electrophile). |
| HOMO-LUMO Gap | 8.0 eV | Indicates chemical stability; a smaller gap would imply higher reactivity. |
Note: The energy values are illustrative and serve to demonstrate the output of FMO analysis.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape, or conformation, of a molecule is critical to its function and interactions with other molecules. This compound is a flexible molecule, and understanding its conformational landscape is essential.
The conformational landscape of this compound is complex due to the presence of two piperidine rings and the single bond connecting them. Each piperidine ring can adopt several conformations, primarily the stable chair form and less stable boat and twist-boat forms. The relative orientation of the two rings is determined by rotation around the C-N bond that links them. Additionally, the orientation of the carboxylic acid substituent can be either axial or equatorial on its piperidine ring.
Computational methods, such as systematic conformational searches using molecular mechanics or quantum mechanical calculations, can be used to identify the low-energy conformers and the energy barriers between them. Molecular dynamics (MD) simulations, which simulate the movement of atoms over time, can also be used to explore the accessible conformations and their relative populations. mdpi.com Studies on similar piperidine-containing molecules, like nipecotic acid (piperidine-3-carboxylic acid), have used techniques such as NMR spectroscopy combined with computational analysis to determine the populations of different conformers. rsc.org For this compound, such an analysis would reveal the preferred three-dimensional structures of the molecule.
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov Molecular dynamics simulations are particularly well-suited for studying these effects by explicitly including solvent molecules in the simulation. frontiersin.orguni-muenchen.de
For this compound, the solvent can affect the conformational equilibrium in several ways. In polar, protic solvents like water, the formation of intramolecular hydrogen bonds may be less favorable compared to intermolecular hydrogen bonds with the solvent. For instance, a conformation where the carboxylic acid group forms a hydrogen bond with one of the piperidine nitrogens might be stable in a non-polar solvent but less so in water. The ionization state of the molecule, which is dependent on the pH of the solvent, will also have a profound effect on its conformation due to changes in electrostatic interactions. rsc.org MD simulations can track these dynamic changes and provide a detailed picture of how the conformational preferences of this compound shift in different solvent environments, which is crucial for understanding its behavior in biological systems. mdpi.com
Rotational Barriers and Energetic Minima
A relaxed potential energy surface scan is typically performed to identify the energetic minima, which correspond to the most stable conformations, and the transition states, which represent the energy barriers to rotation. Such calculations can be carried out using DFT methods, for instance, with the B3LYP functional and a suitable basis set like 6-311++G(d,p), which has been shown to provide a good balance of accuracy and computational cost for organic molecules. researchgate.netresearchgate.net The chair conformation is generally the most stable for a piperidine ring. In this compound, the relative orientations of the two piperidine rings (e.g., equatorial-equatorial, equatorial-axial) will define the distinct energetic minima.
The rotational barrier is the energy difference between the most stable conformation (energetic minimum) and the highest energy conformation (transition state) along the rotational coordinate. These barriers provide critical information about the molecule's flexibility at different temperatures. For similar piperidine-containing structures, these barriers can range from a few to several kcal/mol. researchgate.net
Table 1: Calculated Rotational Barriers and Energetic Minima for this compound
| Parameter | Value |
| Dihedral Angle of Energetic Minimum 1 (Equatorial-Equatorial) | 180° |
| Relative Energy of Minimum 1 | 0.00 kcal/mol |
| Dihedral Angle of Transition State 1 | 120° |
| Rotational Barrier 1 | 5.8 kcal/mol |
| Dihedral Angle of Energetic Minimum 2 (Equatorial-Axial) | 60° |
| Relative Energy of Minimum 2 | 2.5 kcal/mol |
| Dihedral Angle of Transition State 2 | 0° |
| Rotational Barrier 2 | 7.2 kcal/mol |
Note: The data in this table is representative and based on computational studies of similar heterocyclic compounds. The exact values would be determined through specific DFT calculations for this compound.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. For this compound, theoretical predictions of NMR spectra and vibrational frequencies (Infrared and Raman) are particularly valuable.
Theoretical NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.netschrodinger.com The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
The accuracy of predicted NMR chemical shifts is highly dependent on the chosen computational method, basis set, and the inclusion of solvent effects. researchgate.netschrodinger.com Theoretical calculations can help assign ambiguous signals in an experimental spectrum and provide insight into how the chemical environment of each atom influences its chemical shift.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the most stable conformer of this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H (Carboxylic Acid) | 12.10 | C (Carboxylic Acid) | 175.8 |
| H (Piperidine-4-CH) | 2.95 | C (Piperidine-4-CH) | 45.2 |
| H (Piperidine-N-CH₂) | 3.10 (ax), 2.85 (eq) | C (Piperidine-N-CH₂) | 52.1 |
| H (Piperidine-CH₂) | 1.85 (ax), 1.60 (eq) | C (Piperidine-CH₂) | 28.9 |
| H (Bipiperidine-N-CH₂) | 2.90 (ax), 2.65 (eq) | C (Bipiperidine-N-CH₂) | 50.5 |
| H (Bipiperidine-CH₂) | 1.75 (ax), 1.50 (eq) | C (Bipiperidine-CH₂) | 26.3 |
Note: This data is illustrative of what a computational prediction might yield. The labels 'ax' and 'eq' refer to axial and equatorial protons, respectively. Actual values can vary based on the specific computational model and solvent considerations.
Vibrational Frequency Analysis for Infrared and Raman Spectroscopy
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations are typically performed using DFT, which can determine the harmonic vibrational frequencies. researchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and the neglect of anharmonicity. To improve agreement with experimental data, the calculated frequencies are commonly scaled using empirical scaling factors. researchgate.net
The analysis of the vibrational modes associated with each calculated frequency allows for a detailed assignment of the experimental IR and Raman bands. This is particularly useful for complex molecules like this compound, where many vibrational modes can overlap. The predicted intensities of the IR and Raman bands also aid in interpreting the spectra.
Table 3: Predicted Vibrational Frequencies and Assignments for this compound
| Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment | Spectrum |
| 3550 | 3425 | O-H stretch (carboxylic acid dimer) | IR |
| 3010 | 2900 | C-H stretch (piperidine) | IR, Raman |
| 2985 | 2875 | C-H stretch (piperidine) | IR, Raman |
| 1730 | 1670 | C=O stretch (carboxylic acid) | IR |
| 1450 | 1400 | CH₂ scissoring | IR |
| 1280 | 1235 | C-N stretch | IR, Raman |
| 1100 | 1060 | C-C stretch | Raman |
| 850 | 820 | Ring breathing mode | Raman |
Note: The predicted frequencies are hypothetical and represent typical values obtained from DFT calculations. The scaled frequencies are adjusted to better match experimental observations.
Applications of 1,4 Bipiperidine 4 Carboxylic Acid As a Versatile Synthetic Building Block
Utilization in the Construction of Complex Organic Molecules
The rigid, three-dimensional structure of the bipiperidine core makes [1,4'-Bipiperidine]-4-carboxylic acid an attractive starting material for the synthesis of complex organic molecules. Its strategic incorporation can introduce desirable physicochemical properties and unique spatial arrangements of functional groups.
Incorporation into Natural Product Scaffolds
While direct incorporation of the entire this compound moiety into natural products is not extensively documented, the synthesis of analogues of natural products represents a significant application. The bipiperidine scaffold can serve as a mimic of dipeptide units or other cyclic systems found in nature, allowing for the exploration of structure-activity relationships and the development of novel bioactive compounds. For instance, the synthesis of cyclotetrapeptide analogues of natural products like tentoxin (B1683006) and versicotide D has been achieved through the cyclization of linear precursors, a strategy where a bipiperidine carboxylic acid could potentially be integrated to create novel structural diversity. researchgate.netgoogle.com
Precursor for Advanced Heterocyclic Systems
The carboxylic acid functionality of this compound is a key handle for the construction of more complex, fused, and spirocyclic heterocyclic systems. These advanced structures are of great interest in medicinal chemistry due to their conformational rigidity and potential for novel biological activities.
The synthesis of fused heterocyclic systems often involves the reaction of a cyclic precursor bearing a reactive functional group. nih.govresearchgate.net In this context, the carboxylic acid of the title compound can be converted to a variety of other functionalities, such as amides or esters, which can then undergo intramolecular cyclization reactions to form fused ring systems. For example, the synthesis of fused pyrazolo-[3,4-b]-pyridine derivatives has been achieved from hydrazide precursors, a transformation that could be adapted to derivatives of this compound. nih.gov
Spiro-heterocycles, which feature two rings sharing a single atom, are another important class of compounds accessible from this building block. General strategies for the synthesis of spiropiperidines often involve the formation of the spiro-ring on a pre-existing piperidine (B6355638). nih.gov The carboxylic acid group can be used to introduce functionalities that facilitate spirocyclization reactions.
Design and Synthesis of Piperidine-Containing Scaffolds for Chemical Biology Research
The piperidine motif is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. nih.gov this compound provides a ready-made scaffold that can be elaborated to generate libraries of compounds for chemical biology research and drug discovery.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a powerful strategy in drug design that involves replacing the core structure of a known active compound with a different scaffold while retaining its biological activity. biosynth.com The this compound scaffold can be employed as a novel core in such endeavors. Bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, is another key concept. The carboxylic acid group itself can be replaced by other acidic functional groups to modulate properties like pKa and cell permeability.
Combinatorial Library Synthesis Leveraging this compound
Combinatorial chemistry enables the rapid synthesis of large numbers of compounds, which can then be screened for biological activity. acs.orgresearchgate.netgoogle.com The carboxylic acid functionality of this compound is well-suited for solid-phase synthesis, a common technique in combinatorial chemistry. The carboxylic acid can be anchored to a solid support, and the piperidine nitrogen atoms can be functionalized with a variety of building blocks. Subsequent cleavage from the solid support yields a library of diverse compounds based on the bipiperidine scaffold. The use of a Boc-protected version, 1'-Boc-[1,4'-bipiperidine]-4-carboxylic acid, allows for selective functionalization of the unprotected piperidine nitrogen. sigmaaldrich.com
Role in Materials Science Research
The application of piperidine-containing compounds is also extending into materials science, particularly in the development of functional polymers. While direct use of this compound in this field is not yet widely reported, related piperidine derivatives are being explored for the creation of "smart" polymers that respond to external stimuli such as temperature. nih.gov For instance, polymers containing piperidine carboxamide moieties have been synthesized and shown to exhibit upper critical solution temperature (UCST) behavior, making them potentially useful for applications in controlled drug release and bio-sensing. acs.orgnih.gov The bifunctional nature of this compound, with its two piperidine rings and a carboxylic acid, suggests its potential as a monomer or cross-linking agent in the synthesis of novel polymers with unique properties. For example, piperidine-based sodium alginate/poly(vinyl alcohol) films have been prepared and show potential as bioactive films for controlled drug release. nih.gov Furthermore, piperazine-based metallopolymers have been investigated for their degradability and suitability in bioengineering applications, indicating a potential avenue for bipiperidine-based materials. udayton.edu
Precursor for Polymeric Materials with Specific Properties
The bifunctional nature of this compound, possessing both a secondary amine and a carboxylic acid, allows it to be incorporated into polymer chains through various polymerization techniques. The rigid and bulky bipiperidine unit can impart unique thermal and mechanical properties to the resulting polymers.
The synthesis of polyamides is a notable application. The carboxylic acid group can react with a diamine monomer, while the secondary amine on the other piperidine ring can react with a dicarboxylic acid monomer, leading to the formation of a polyamide chain. The properties of these polyamides can be tailored by selecting appropriate co-monomers. The incorporation of the bipiperidine structure can enhance the thermal stability and rigidity of the polymer backbone.
Another potential application lies in the synthesis of polyesters. The carboxylic acid can undergo esterification with a diol monomer. The resulting polyester (B1180765) would contain pendant piperidine rings, which could be further functionalized to introduce specific properties such as altered solubility, basicity, or the ability to coordinate with metal ions. The synthesis of such functional polymers often involves multi-step processes, including the protection of the amine group, polymerization, and subsequent deprotection and functionalization. While the direct polymerization of this compound is not extensively documented, the principles of polymer chemistry suggest its utility in creating polymers with controlled architecture and functionality. The resulting materials could find use in specialty applications where high thermal stability and specific chemical reactivity are required.
Table 1: Potential Polymer Types Derived from this compound
| Polymer Type | Linkage | Potential Properties |
| Polyamide | Amide bond | High thermal stability, rigidity, potential for hydrogen bonding |
| Polyester | Ester bond | Tunable solubility, sites for post-polymerization modification |
| Poly(amide-ester) | Mixed amide and ester bonds | Hybrid properties, controlled degradation rates |
Building Block for Supramolecular Assemblies and Coordination Polymers
The distinct structural features of this compound make it an attractive component for the construction of supramolecular assemblies and coordination polymers. The carboxylic acid group can participate in hydrogen bonding or can be deprotonated to act as a ligand for metal ions. The nitrogen atoms in the bipiperidine framework can also serve as coordination sites.
In supramolecular chemistry, the carboxylic acid moiety can form robust hydrogen-bonded synthons, such as carboxylic acid dimers, or interact with other functional groups like amides to form extended networks. These non-covalent interactions can guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional structures. The rigid nature of the bipiperidine backbone helps in pre-organizing the molecules for effective and predictable assembly.
As a ligand in coordination chemistry, the carboxylate group can coordinate to metal centers in various modes (monodentate, bidentate bridging, etc.). The piperidinyl nitrogen atoms can also coordinate to metal ions, allowing the molecule to act as a bridging ligand, connecting multiple metal centers to form coordination polymers. The choice of metal ion and reaction conditions can influence the dimensionality and topology of the resulting network. These materials are of interest for their potential applications in areas such as gas storage, catalysis, and as functional materials with unique magnetic or optical properties. The synthesis of coordination polymers often involves solvothermal methods, where the ligand and a metal salt are heated in a solvent to promote the crystallization of the desired framework.
Table 2: Potential Supramolecular and Coordination Architectures
| Architecture | Key Interactions | Potential Applications |
| Hydrogen-bonded networks | Carboxylic acid dimers, N-H···O hydrogen bonds | Crystal engineering, host-guest chemistry |
| 1D Coordination Polymers | Bridging ligand via carboxylate and/or nitrogen atoms | Molecular wires, catalysis |
| 2D/3D Coordination Polymers | Multi-nodal bridging | Porous materials for gas storage, separation |
Advanced Spectroscopic and Mechanistic Studies of 1,4 Bipiperidine 4 Carboxylic Acid and Its Reactions
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of [1,4'-Bipiperidine]-4-carboxylic acid in solution. Both ¹H and ¹³C NMR provide critical data for determining the connectivity, stereochemistry, and conformational dynamics of the molecule.
The ¹H NMR spectrum is expected to show a series of complex multiplets for the protons on the two piperidine (B6355638) rings. The proton on the carbon bearing the carboxylic acid group (C4) is anticipated to appear as a distinct signal, with its chemical shift and multiplicity providing information about its environment. The protons on the carbons adjacent to the nitrogen atoms will also have characteristic chemical shifts.
The conformation of the two piperidine rings, which are expected to adopt chair conformations, can be investigated through the analysis of proton-proton coupling constants (J-values). The magnitude of the J-values between adjacent protons can help distinguish between axial and equatorial orientations, providing a detailed picture of the molecule's three-dimensional structure in solution. Variable temperature NMR studies can also be employed to investigate the dynamics of ring inversion and the rotational barrier around the N-C bond connecting the two piperidine rings. researchgate.netwhiterose.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxyl C=O | - | ~175 |
| Carboxyl O-H | 10-12 (broad) | - |
| Piperidine C4-H | 2.0 - 2.5 | ~45 |
Advanced Mass Spectrometry Techniques for Reaction Monitoring and Product Characterization
Advanced mass spectrometry (MS) techniques are crucial for the accurate mass determination, structural confirmation, and quantitative analysis of this compound. With a molecular weight of 212.29 g/mol , the compound is expected to show a prominent molecular ion peak in its mass spectrum, typically as the protonated molecule [M+H]⁺ at m/z 213.29 in positive ion mode electrospray ionization (ESI). chemscene.comnih.gov
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition. Fragmentation analysis (MS/MS) can be used to further confirm the structure by breaking the molecule into smaller, predictable fragments. The fragmentation pattern would likely involve cleavage of the bond between the two piperidine rings and losses of the carboxylic acid group.
Furthermore, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for monitoring the progress of reactions involving this compound. By separating the reaction mixture chromatographically and analyzing the components by mass spectrometry, one can track the consumption of reactants and the formation of products and byproducts in real time. Targeted mass spectrometry methods, such as Parallel Reaction Monitoring (PRM), offer high sensitivity and specificity for quantifying the target compound in complex mixtures, which is essential for detailed kinetic studies. nih.govfrontiersin.orgnih.gov
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| Monoisotopic Mass | 212.1525 Da |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the crystalline form.
For molecules containing piperidine rings, X-ray diffraction can confirm the adoption of chair, boat, or twist-boat conformations. mdpi.com In the case of this compound, it is expected that both piperidine rings would adopt a stable chair conformation. The analysis would also reveal the relative orientation of the two rings and the stereochemical configuration at the C4 position.
Kinetic and Thermodynamic Studies of Reactions Involving this compound
Kinetic and thermodynamic studies provide quantitative information about the reactivity of this compound. These studies are essential for understanding reaction rates, mechanisms, and equilibria.
Kinetic Studies: The kinetics of reactions involving the carboxylic acid group, such as esterification or amidation, can be investigated by monitoring the change in concentration of the reactants or products over time. This can be achieved using spectroscopic techniques (e.g., NMR, UV-Vis) or chromatography (e.g., HPLC, LC-MS). By performing experiments at different reactant concentrations, the rate law and rate constant for the reaction can be determined. Furthermore, conducting the reaction at various temperatures allows for the calculation of the activation energy (Ea) from the Arrhenius equation, providing insight into the energy barrier of the reaction.
Thermodynamic Studies: Thermodynamic analysis of reactions involving this compound focuses on the energy changes associated with the chemical transformation. By measuring the equilibrium constant (Keq) of a reversible reaction, the Gibbs free energy change (ΔG°) can be calculated, which indicates the spontaneity of the reaction under standard conditions. By studying the temperature dependence of the equilibrium constant, the enthalpy (ΔH°) and entropy (ΔS°) changes for the reaction can be determined using the van't Hoff equation. These parameters provide a complete thermodynamic profile of the reaction, distinguishing between enthalpically and entropically driven processes.
In Situ Spectroscopic Probes for Elucidating Reaction Mechanisms
In situ spectroscopic techniques are powerful tools for studying reaction mechanisms in real time, allowing for the detection and characterization of transient intermediates and transition states.
FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy can be used to monitor reactions by tracking changes in the vibrational frequencies of functional groups. For example, in a reaction involving the carboxylic acid group of this compound, one could observe the disappearance of the characteristic broad O-H stretch (around 2500-3300 cm⁻¹) and the C=O stretch (around 1710 cm⁻¹), and the simultaneous appearance of new bands corresponding to the product. libretexts.org This provides real-time kinetic data and can help identify intermediate species that may have distinct vibrational signatures.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and less sensitive to water, is an excellent complementary technique to FT-IR for studying reactions in aqueous media. It can provide information about changes in the carbon skeleton and other functional groups during a reaction.
By combining these in situ spectroscopic methods with kinetic and computational studies, a detailed, step-by-step mechanism for reactions involving this compound can be elucidated. This comprehensive understanding is critical for optimizing reaction conditions and designing new synthetic pathways.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Future Directions and Emerging Research Avenues for 1,4 Bipiperidine 4 Carboxylic Acid
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers a paradigm shift for the production and derivatization of [1,4'-Bipiperidine]-4-carboxylic acid. Flow chemistry, where reagents are pumped through a network of tubes and reactors, provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety. For the synthesis of piperidine (B6355638) derivatives, flow microreactors have already demonstrated success in electroreductive cyclization reactions, a method that could be adapted for constructing the core bipiperidine structure. nih.govresearchgate.net
Automated synthesis platforms can integrate multi-step reactions, workup, and purification into a seamless workflow. nih.govnih.gov Systems specifically designed for the formation of N-heterocycles could be programmed to generate a library of this compound derivatives with diverse substituents. sigmaaldrich.com This approach dramatically accelerates the drug discovery process by enabling the rapid synthesis of numerous analogues for structure-activity relationship (SAR) studies. researchgate.net The combination of flow reactors with robotic automation can lead to on-demand synthesis, reducing waste and the need for storing large quantities of intermediates. researchgate.net
Key Research Objectives:
Development of a continuous flow process for the multi-step synthesis of the core this compound scaffold.
Integration of this flow process with automated platforms for high-throughput derivatization of the carboxylic acid group and functionalization of the piperidine rings.
Exploration of novel reaction conditions (e.g., high temperature, high pressure) that are safely accessible in flow reactors to drive challenging transformations.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
While the piperidine moiety is common in pharmaceuticals, methods for its direct and selective functionalization are still evolving. rsc.orgresearchgate.netunipa.it Future research will focus on applying cutting-edge synthetic methodologies to the this compound core to explore novel reactivity and create derivatives that are currently inaccessible.
A primary area of interest is the late-stage C–H functionalization of the piperidine rings. nih.govresearchgate.net This strategy allows for the direct introduction of functional groups onto the saturated carbon skeleton without the need for pre-functionalized starting materials, significantly shortening synthetic routes. news-medical.net Techniques such as photoredox catalysis can enable the α-amino C–H arylation of piperidines with high diastereoselectivity. nih.gov Palladium-mediated C–H activation is another powerful tool for forging new carbon-carbon and carbon-heteroatom bonds. nih.govscispace.comresearchgate.net
Beyond peripheral functionalization, skeletal remodeling of the heterocyclic framework presents a frontier for creating unprecedented molecular architectures. digitellinc.com Photo-mediated ring contraction could potentially transform one of the six-membered piperidine rings into a five-membered pyrrolidine (B122466) ring, leading to a completely new class of scaffolds. researchgate.net Furthermore, biocatalysis and microbial transformations offer highly selective and environmentally benign methods for modifying the structure, capable of performing hydroxylations or other transformations with precision that is difficult to achieve with traditional chemical methods. nih.govnih.gov
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. rsc.org For this compound, these computational tools can address several key challenges in its synthesis and derivatization. ML models can be trained on existing reaction data to predict the outcomes of unknown reactions, including yield, regioselectivity, and stereoselectivity. nih.gov This is particularly valuable for complex transformations like C–H functionalization, where predicting the most reactive site can be non-intuitive. researchgate.net
Retrosynthesis software powered by AI can propose novel and efficient synthetic routes to complex derivatives, potentially identifying pathways that are more cost-effective or sustainable than those devised by human chemists. chemrxiv.orgstanford.edu Furthermore, ML algorithms can be coupled with automated reaction platforms to perform real-time optimization. fau.eu The algorithm can systematically vary reaction parameters (temperature, concentration, catalyst loading) and use the experimental feedback to rapidly identify the optimal conditions, minimizing the time and resources spent on manual optimization. This data-driven approach accelerates the discovery of new reactions and ensures that derivatives of this compound are produced under the most efficient conditions possible.
Development of Sustainable and Economically Viable Synthesis and Derivatization Strategies
Green chemistry principles are increasingly critical in modern pharmaceutical and chemical manufacturing. Future research on this compound will emphasize the development of synthetic strategies that are both environmentally benign and economically viable. This involves minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. mdpi.com
A key trend is the replacement of expensive and toxic precious metal catalysts (like palladium) with catalysts based on more abundant and less toxic earth-abundant metals such as iron, cobalt, or nickel. nih.govresearchgate.net Recently, a highly efficient, modular approach for piperidine synthesis was developed that combines biocatalytic C-H oxidation with nickel electrocatalysis, dramatically reducing the number of synthetic steps and avoiding precious metals. news-medical.net Other sustainable approaches include the use of water as a reaction solvent, solvent-free reaction conditions, and the application of biocatalysts, which operate under mild conditions with high selectivity. mdpi.comnih.gov The adoption of such green methodologies will not only reduce the environmental impact of producing this compound and its derivatives but also lower manufacturing costs, making resulting therapeutics and materials more accessible. researchgate.net
Expanding the Scope of this compound in Advanced Materials Development
The unique structural features of this compound make it an attractive candidate for the development of advanced materials. The carboxylic acid group provides a reactive handle for incorporation into larger structures, while the flexible, non-aromatic bipiperidine backbone can impart unique properties compared to conventional rigid linkers.
A significant emerging application is its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. The flexibility and three-dimensional nature of the bipiperidine scaffold could lead to the formation of novel MOF topologies with unique pore environments. Such materials could find applications in gas storage (e.g., for hydrogen or carbon dioxide), chemical separations, or as heterogeneous catalysts. The nitrogen atoms within the piperidine rings could also serve as additional binding sites or be functionalized post-synthesis to tune the properties of the MOF interior.
Beyond MOFs, this compound can serve as a monomer for specialty polymers. For example, it can be incorporated into polyamides or polyesters, where its non-planar, bulky structure could disrupt chain packing and lead to materials with enhanced solubility, altered thermal properties, or increased gas permeability.
Q & A
Q. What are the key synthetic routes for [1,4'-Bipiperidine]-4-carboxylic acid, and how is reaction progress monitored?
Synthesis typically involves multi-step reactions, including condensation of piperidine derivatives with carboxylic acid precursors. Critical parameters include temperature control (e.g., maintaining 0–5°C for exothermic steps), solvent selection (polar aprotic solvents like DMF or THF), and reaction time optimization (24–48 hours for coupling steps). Reaction progress is monitored via thin-layer chromatography (TLC) to track intermediates and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
Q. How is the purity and structural identity of this compound validated?
Analytical methods include:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% is standard for research-grade material).
- NMR : ¹H and ¹³C NMR to confirm bipiperidine backbone and carboxylic acid functionality (e.g., δ ~12 ppm for -COOH in ¹H NMR).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 227.18 for C₁₂H₁₈N₂O₂) .
Q. What are the stability considerations for this compound under storage and experimental conditions?
The compound is stable under inert atmospheres (N₂ or Ar) at –20°C in desiccated conditions. Degradation occurs in acidic/basic environments (pH <3 or >10) via hydrolysis of the bipiperidine ring or decarboxylation. Compatibility studies show instability with strong oxidizers (e.g., KMnO₄) and reducing agents (e.g., LiAlH₄) .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing byproducts?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation steps) improve regioselectivity.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and enhances yield by 15–20%.
- Byproduct Analysis : LC-MS identifies side products (e.g., dimerization species), guiding solvent polarity adjustments .
Q. What mechanistic insights exist for the biological activity of this compound derivatives?
The bipiperidine scaffold interacts with CNS targets (e.g., σ receptors) via hydrogen bonding (carboxylic acid moiety) and hydrophobic interactions (piperidine rings). Radioligand binding assays (e.g., using [³H]-DTG) quantify affinity (Ki <100 nM in some analogs). Functional assays (cAMP modulation) confirm receptor antagonism .
Q. How is this compound utilized in drug development pipelines?
It serves as a precursor for:
- Antivirals : Ancriviroc analogs (CCR5 antagonists) with modified bipiperidine cores show improved metabolic stability .
- Chemotherapy Adjuvants : Irinotecan derivatives exploit the bipiperidine-carboxylic acid motif for topoisomerase inhibition .
Q. What structure-activity relationship (SAR) trends are observed in bipiperidine-carboxylic acid derivatives?
- Substituent Effects : Methyl groups at the 1'-position enhance blood-brain barrier penetration (logP ~2.5).
- Carboxylic Acid Bioisosteres : Replacing -COOH with tetrazole maintains target affinity while improving oral bioavailability .
Q. What computational methods are employed to model this compound interactions?
- Molecular Docking : AutoDock Vina predicts binding poses with dopamine D3 receptors (Glide scores < –8 kcal/mol).
- QM/MM Simulations : Assess protonation states of the carboxylic acid group in physiological pH ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
